N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-9-4-7-13-10(9)8-11-5-6-12(2)3/h4,7,11H,5-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVIAASWUNQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405977 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892571-40-3 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection-Deprotection Strategy
The synthesis of Compound A typically begins with the selective protection of one amine group in ethylenediamine to avoid uncontrolled polyalkylation. As demonstrated in analogous ethylenediamine derivatives, mono-N-Boc-ethylenediamine serves as a pivotal intermediate. The Boc (tert-butoxycarbonyl) group is introduced under mild conditions using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving >95% yield. This step ensures chemoselective functionalization of the secondary amine.
Alkylation of the Ethylenediamine Backbone
The protected amine undergoes alkylation with 3-methyl-2-thienylmethyl chloride (or bromide) in the presence of a base such as triethylamine. Solvent selection profoundly influences reaction kinetics: dichloromethane (DCM) facilitates faster alkylation at 0–5°C, whereas THF favors higher regioselectivity at room temperature. A stoichiometric ratio of 1:1.2 (amine:alkylating agent) minimizes di-alkylation byproducts. Post-reaction, the Boc group is removed via acidic hydrolysis (4M HCl in dioxane), yielding the primary amine intermediate.
Dimethylation of the Primary Amine
The final step involves dimethylation of the primary amine using formaldehyde and dimethylamine under reductive amination conditions. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 ensures selective methylation without over-reduction of the thienyl group. This step achieves 80–85% yield, with residual impurities removed via recrystallization in ethanol.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Alkylation Solvent | DCM | 78% yield |
| THF | 72% yield | |
| Reaction Temperature | 0–5°C | 82% yield |
| 25°C | 68% yield |
Polar aprotic solvents like DCM enhance nucleophilicity of the amine, while lower temperatures suppress side reactions.
Catalytic Additives
The addition of catalytic iodine (5 mol%) accelerates alkylation by polarizing the C–X bond in 3-methyl-2-thienylmethyl halides. This modification improves yields by 12–15% compared to base-only conditions.
Industrial-Scale Production
Continuous Flow Synthesis
Modern industrial protocols adopt continuous flow reactors to enhance reproducibility and safety. Key advantages include:
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Precise Temperature Control : Microreactors maintain isothermal conditions (±1°C), critical for exothermic alkylation steps.
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In-line Purification : Integrated scavenger columns remove excess alkylating agents and salts, reducing downstream processing time.
Cost-Effective Catalysis
Transitioning from homogeneous bases (e.g., triethylamine) to heterogeneous alternatives like Amberlyst A-21 reduces waste generation. This resin-based catalyst is recyclable for ≥10 batches without significant activity loss.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms ≥98% purity. Residual solvents (e.g., DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- versus S-alkylation of the thienyl group is mitigated by pre-complexing the thienylmethyl halide with ZnCl₂, which directs electrophilic attack to the nitrogen.
Stability of the Thienyl Moiety
The 3-methyl-2-thienyl group is susceptible to oxidation during storage. Adding 0.1% w/w butylated hydroxytoluene (BHT) as a stabilizer extends shelf life to 24 months under inert atmosphere.
Recent Advances in Green Synthesis
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thienyl group to a thiol or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in various binding interactions, while the diamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
Methapyrilene (N,N-Dimethyl-N'-(2-pyridyl)-N'-(2-thienylmethyl)-1,2-ethanediamine)
- Structure : Replaces the 3-methyl-thienyl group with a 2-pyridyl group and an additional 2-thienylmethyl substituent.
- Key Findings: Hepatocarcinogenic in rodents due to metabolic activation to electrophilic iminium intermediates . Undergoes NADPH-dependent oxidation, forming carbinolamines and cyanide-trapped derivatives .
N,N-Dimethyl-N'-[[5-nitro-1-(3-Azidopropyl)-1H-indol-3-yl]methyl]-1,2-Ethanediamine
N,N-Dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine (CAS 91-80-5)
- Structure : Contains pyridinyl and thienylmethyl groups.
- Comparison : Pyridinyl’s electron-withdrawing nature contrasts with 3-methyl-thienyl’s electron-donating effects, altering solubility and reactivity .
Comparison with Alkyl-Substituted Ethylenediamines
Key Observations :
- Bulky substituents (e.g., thienylmethyl) in the target compound reduce volatility and enhance steric hindrance compared to simpler alkyl analogs.
- Increased molecular weight (est. ~225–250 g/mol for the target) improves thermal stability but may limit solubility.
Comparison with Bulky or Functionalized Derivatives
N,N′-Dimesityl-1,2-ethanediamine
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate
- Structure : Sulfonate groups enhance hydrophilicity.
- Applications : Dual-functional catalyst for organic synthesis .
- Comparison : The target compound lacks sulfonate groups, making it less water-soluble but more suitable for lipid-rich environments.
Toxicological and Stability Considerations
- Discontinuation of Dihydrochloride Salt : highlights possible instability or safety issues in salt form, urging formulation optimization.
Biological Activity
N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20Cl2N2S
- Molecular Weight : 271.24 g/mol
- Structure : The compound features a thienyl group attached to a 1,2-ethanediamine backbone, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, particularly in pharmacology. Its structure indicates potential interactions with biological targets such as receptors and enzymes, leading to modulation of biochemical pathways.
Potential Biological Effects
- Antibacterial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may also possess antimicrobial properties.
- Receptor Binding : The thienyl group may enhance interaction with specific receptors involved in neurotransmission or metabolic pathways .
- Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its potential therapeutic effects.
The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been suggested:
- Receptor Modulation : Binding to neurotransmitter receptors could influence synaptic transmission and neuronal signaling.
- Enzymatic Interference : Inhibition of enzymes involved in metabolic processes could alter cellular metabolism and proliferation.
Synthesis and Testing
Research has focused on the synthesis of this compound using various methods. The synthesis typically involves the reaction of 3-methylthiophene with formaldehyde and dimethylamine under controlled conditions to optimize yield and purity.
Table 1: Summary of Biological Activities
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound. For instance:
- N,N-Dimethyl-N'-[(4-methyl-2-thienyl)methyl]-1,2-ethanediamine showed different receptor binding profiles compared to the 3-methyl variant.
This variability highlights the importance of structural modifications in determining biological activity.
Future Directions
Further research is necessary to fully elucidate the specific biological mechanisms and therapeutic potential of this compound. Suggested areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Molecular Target Identification : Utilizing techniques such as proteomics to identify specific molecular targets affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
